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  • Product: 4-Acetylpiperazine-1-carboximidamide
  • CAS: 62122-70-7

Core Science & Biosynthesis

Foundational

The Strategic Utility of 4-Acetylpiperazine-1-carboximidamide in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable physicochemical properties and robust target engagement. 4-Ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable physicochemical properties and robust target engagement. 4-Acetylpiperazine-1-carboximidamide (CAS 62122-70-7) has emerged as a highly versatile building block[1]. By combining the conformational rigidity of a piperazine ring with the potent hydrogen-bonding capacity of a carboximidamide group, this moiety acts as a critical pharmacophore for targeting challenging enzyme pockets, including kinase ATP-binding sites and phosphatase allosteric regulatory domains.

This whitepaper provides an in-depth technical analysis of the biological activity, mechanistic utility, and experimental validation of 4-acetylpiperazine-1-carboximidamide derivatives in drug discovery.

Physicochemical and Structural Rationale

The architectural design of 4-acetylpiperazine-1-carboximidamide is highly deliberate, serving specific thermodynamic and pharmacokinetic functions:

  • The Piperazine Core: Acts as a conformationally restricted linker. It projects attached pharmacophores at precise vectors, minimizing the entropic penalty upon binding to a target protein[2].

  • The N-Acetyl Modification: Capping one of the basic piperazine nitrogens with an acetyl group neutralizes its basicity. Causality: This prevents dual protonation at physiological pH, thereby optimizing the molecule's lipophilicity (logD) and membrane permeability, while mitigating non-specific electrostatic toxicity often associated with polybasic compounds.

  • The Carboximidamide (Guanidine-like) Terminus: With a pKa typically ranging between 8.0 and 9.0, this moiety remains predominantly protonated at physiological pH. It serves as a potent bidentate hydrogen bond donor, forming exceptionally stable salt bridges with acidic amino acid residues (Aspartate, Glutamate) deep within target binding pockets[3].

Target Engagement Mechanisms

Case Study 1: Kinase Inhibition (MARK4)

Microtubule Affinity-Regulating Kinase 4 (MARK4) is a prime target for neurodegenerative diseases like Alzheimer's. Recent structural studies demonstrate that piperazine-1-carboximidamide derivatives exhibit potent micromolar to nanomolar inhibition of MARK4[2]. The carboximidamide moiety acts as an ATP-competitive anchor, forming critical hydrogen bonds with the hinge region of the kinase, leading to thermodynamic stabilization of the inactive state[4].

Case Study 2: Phosphatase Allosteric Modulation (SHP2)

Src Homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a critical node in the RTK/RAS/ERK signaling pathway, frequently mutated in cancers. Guanidine and carboximidamide-based scaffolds have been identified as potent allosteric inhibitors of SHP2[3]. Instead of competing at the highly conserved and polar active site, the carboximidamide group binds to a lipophilic allosteric tunnel, locking SHP2 in its auto-inhibited conformation.

Pathway A RTK Activation B SHP2 (Active State) A->B Phosphorylation D SHP2 (Auto-inhibited) B->D Conformational Shift C Carboximidamide Derivative C->B Allosteric Binding E RAS/ERK Pathway Suppression D->E Signal Arrest

Mechanism of Action: Carboximidamide-driven allosteric inhibition of SHP2 signaling.

Quantitative Data Summary

The following table summarizes the biological activity of representative piperazine-1-carboximidamide derivatives against key therapeutic targets, demonstrating the scaffold's efficacy.

Compound Class / TargetTarget ProteinAssay TypeIC₅₀ (μM)Binding Constant ( Ka​ )Reference
Arylpyrimidin-4-yl-piperazine-1-carboximidamide (Cmpd 5)MARK4ATPase Inhibition5.35 ± 0.221.50 × 10⁵ M⁻¹[2]
Arylpyrimidin-4-yl-piperazine-1-carboximidamide (Cmpd 9)MARK4ATPase Inhibition6.68 ± 0.801.14 × 10⁵ M⁻¹[4]
Pyrazin-2-yl-piperazine-1-carboximidamide (Cmpd 8)SHP2Phosphatase Assay< 0.50 (Est.)N/A[3]

Step-by-Step Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of 4-acetylpiperazine-1-carboximidamide derivatives.

Protocol A: Synthesis of the Carboximidamide Scaffold
  • Preparation: Dissolve 1-acetylpiperazine (1.0 equiv) in anhydrous dichloromethane (DCM). Causality: Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the highly reactive amidinating agent.

  • Amidation: Add 1H-pyrazole-1-carboximidamide hydrochloride (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv)[4]. Causality: DIPEA acts as a non-nucleophilic base to liberate the free amine of the piperazine without competing for the amidinating reagent.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor completion via LC-MS.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography using a DCM/Methanol gradient. Causality: The highly polar nature of the resulting carboximidamide necessitates a polar protic co-solvent for successful silica gel elution.

Protocol B: In Vitro ATPase Inhibition Assay (Primary Screening)
  • Enzyme Incubation: Incubate recombinant target kinase (e.g., MARK4) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT). Causality: DTT maintains the reducing environment necessary to prevent the oxidation of critical cysteine residues in the kinase domain.

  • Compound Addition: Dispense the carboximidamide derivatives in DMSO. The final DMSO concentration must remain <1% v/v. Causality: Exceeding 1% DMSO can induce solvent-mediated protein denaturation, leading to false-positive inhibition. Include a vehicle control and a known positive control (e.g., Staurosporine)[2].

  • Initiation & Detection: Add ATP and the specific peptide substrate. After 60 minutes, add a luminescent ATP detection reagent. Measure luminescence, which is inversely proportional to kinase activity.

Protocol C: Fluorescence Quenching Assay (Orthogonal Validation)
  • Baseline Measurement: Record the intrinsic tryptophan fluorescence of the target protein at an excitation wavelength of 280 nm and an emission scan of 300–400 nm.

  • Titration: Titrate increasing concentrations (0 to 50 μM) of the carboximidamide ligand into the protein solution.

  • Kinetic Analysis: Calculate the Stern-Volmer quenching constant and the thermodynamic binding constant ( Ka​ )[4]. Causality: This biophysical assay acts as a self-validating check. It confirms that the IC₅₀ observed in Protocol B is driven by direct, 1:1 target engagement rather than assay interference, compound aggregation, or Pan-Assay Interference Compounds (PAINS) behavior.

Workflow A Scaffold Synthesis (Protocol A) B Primary Screening ATPase Assay (Protocol B) A->B C Active Hit? B->C D Orthogonal Validation Fluorescence Quenching (Protocol C) C->D Yes (IC50 < 10 μM) E Discard / Redesign C->E No D->E PAINS / Aggregation F Validated Lead Compound D->F Direct Binding Confirmed

Experimental Workflow: From scaffold synthesis to validated lead compound generation.

Conclusion and Future Perspectives

The integration of 4-acetylpiperazine-1-carboximidamide into drug discovery pipelines offers a highly rational approach to targeting complex protein domains. By leveraging its unique combination of basicity, hydrogen-bonding geometry, and conformational rigidity, researchers can effectively bridge the gap between initial high-throughput screening hits and optimized, orally bioavailable lead compounds. Future applications of this scaffold are expected to expand heavily into targeted protein degradation (PROTACs), where the piperazine-carboximidamide moiety can serve as a highly effective, polar exit vector for linker attachment.

References

  • angenesci.com - 4-Acetylpiperazine-1-carboximidamide(CAS# 62122-70-7 ) URL:[Link]

  • Frontiers in Chemistry - Experimental and theoretical studies on structural changes in the microtubule affinity-regulating kinase 4 (MARK4) protein induced by N-hetarenes: a new class of therapeutic candidates for Alzheimer's disease URL: [Link]

  • ResearchGate - Experimental and theoretical studies on structural changes in the microtubule affinity-regulating kinase 4 (MARK4) protein induced by N-hetarenes URL: [Link]

  • Journal of Medicinal Chemistry (ACS Publications) - Identification of a Novel, Potent, and Orally Bioavailable Guanidine-Based SHP2 Allosteric Inhibitor from Virtual Screening and Rational Structural Optimization for the Treatment of KRAS Mutant Cancers URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis of 4-Acetylpiperazine-1-carboximidamide via Mild Guanylation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction and Mechanistic Rationale The incorporation of the guanidine pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The incorporation of the guanidine pharmacophore into saturated nitrogen heterocycles is a critical strategy in drug discovery, often utilized to enhance target binding affinity through bidentate hydrogen bonding and to improve aqueous solubility. 4-Acetylpiperazine-1-carboximidamide (CAS: 62122-70-7) serves as a highly versatile intermediate in the synthesis of complex pharmaceutical agents[1][2].

Historically, the guanylation of secondary amines like piperazine relied on harsh reagents such as cyanamide or S-methylisothiourea, which often required elevated temperatures and yielded complex mixtures[3]. To ensure high fidelity and yield, this protocol leverages 1H-Pyrazole-1-carboxamidine hydrochloride (commonly known as the Bernatowicz reagent)[4].

Causality in Reagent Selection: The Bernatowicz reagent is specifically chosen because the pyrazole moiety acts as an excellent, sterically unhindered leaving group. When the secondary amine of 1-acetylpiperazine attacks the electrophilic amidine carbon, the reaction proceeds smoothly at room temperature. The byproduct, pyrazole, is highly soluble in organic solvents, allowing for the straightforward precipitation of the highly polar guanidinium product[4][5].

Experimental Workflow Visualization

The following diagram outlines the logical progression of the synthesis, highlighting the phase transitions utilized for product isolation.

G SM 1-Acetylpiperazine (1.0 eq) Mix Reaction Stir 18h at 25°C SM->Mix Reagent 1H-Pyrazole-1-carboxamidine HCl (1.05 eq) Reagent->Mix Base DIPEA (2.0 eq) Base->Mix Solvent Anhydrous DMF Solvent->Mix Precipitate Precipitation Add Diethyl Ether Mix->Precipitate Complete Conversion Filter Isolation Vacuum Filtration Precipitate->Filter Phase Separation Product 4-Acetylpiperazine-1-carboximidamide HCl (Target Compound) Filter->Product Retentate Waste Filtrate (DMF, Pyrazole, DIPEA salts) Filter->Waste Permeate

Figure 1: Workflow for the guanylation of 1-acetylpiperazine and subsequent isolation.

Materials and Stoichiometry

A precise stoichiometric balance is required to prevent the formation of biguanide impurities while ensuring complete consumption of the starting material.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role / Rationale
1-Acetylpiperazine 128.171.01.28 gNucleophilic substrate.
1H-Pyrazole-1-carboxamidine HCl 146.581.051.54 gElectrophilic guanylating agent[6]. Slight excess ensures complete conversion.
N,N-Diisopropylethylamine (DIPEA) 129.242.03.48 mL (2.58 g)Non-nucleophilic base. Free-bases the amine and neutralizes HCl.
N,N-Dimethylformamide (DMF) 73.09N/A15.0 mLSolvent. Solubilizes all polar precursors effectively[3].
Diethyl Ether 74.12N/A100.0 mLAnti-solvent. Induces precipitation of the polar product.

Step-by-Step Methodology

This protocol is designed as a self-validating system; the physical state changes (dissolution followed by precipitation) serve as visual indicators of reaction progress.

Step 1: Substrate Preparation

  • Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 1-acetylpiperazine (1.28 g, 10.0 mmol).

  • Add anhydrous DMF (15.0 mL) to the flask. Stir until the substrate is completely dissolved.

    • Scientific Insight: DMF is chosen over less polar solvents (like DCM) because the subsequent addition of the hydrochloride salt requires a high dielectric constant medium to achieve a homogenous reaction phase[5].

Step 2: Base Activation

  • Add DIPEA (3.48 mL, 20.0 mmol) dropwise to the stirring solution at room temperature (20-25°C).

  • Stir for 10 minutes.

    • Scientific Insight: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile against the guanylating agent, while effectively deprotonating the piperazine nitrogen to maximize its nucleophilicity.

Step 3: Guanylation

  • Add 1H-pyrazole-1-carboxamidine hydrochloride (1.54 g, 10.5 mmol) in a single portion[7][8].

  • Seal the flask under a nitrogen atmosphere to prevent moisture ingress, which can competitively hydrolyze the guanylating agent.

  • Stir the reaction mixture vigorously at room temperature for 18 hours.

    • Scientific Insight: The reaction proceeds via an addition-elimination mechanism. The amine attacks the amidine carbon, forming a tetrahedral intermediate, which then collapses to expel pyrazole. Room temperature is sufficient; heating is avoided to prevent thermal degradation or side reactions[4].

Step 4: Precipitation and Isolation

  • Transfer the reaction mixture to a larger Erlenmeyer flask (250 mL).

  • Slowly add diethyl ether (100 mL) while stirring vigorously. A white precipitate will begin to form immediately.

    • Scientific Insight: The target compound, 4-acetylpiperazine-1-carboximidamide hydrochloride, is a highly polar salt and is completely insoluble in ether. The byproducts (pyrazole, DIPEA hydrochloride) and DMF remain soluble in the ether/DMF mixed solvent system, allowing for purification without chromatography[5].

  • Cool the suspension in an ice bath for 30 minutes to maximize precipitation yield.

Step 5: Filtration and Drying

  • Collect the white solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold diethyl ether (2 × 20 mL) to remove residual DMF and pyrazole.

  • Dry the solid in vacuo (vacuum oven at 40°C) for 12 hours to afford the target compound.

Analytical Validation

To ensure the trustworthiness of the synthesis, the isolated product must be validated against the following expected analytical parameters.

Analytical TechniqueExpected Result / SignalStructural Assignment
LC-MS (ESI+) m/z 171.1 [M+H]⁺Confirms the molecular weight of the free base (C7H14N4O = 170.12 g/mol ).
¹H NMR (400 MHz, DMSO-d6) δ ~7.50 (br s, 4H)Guanidinium protons (exchangeable with D2O).
δ 3.40 - 3.55 (m, 8H)Piperazine ring protons (CH2 groups).
δ 2.05 (s, 3H)Acetyl methyl protons (-C(=O)CH3).
¹³C NMR (100 MHz, DMSO-d6) δ 169.5Carbonyl carbon (C=O).
δ 157.2Guanidinium carbon (C=N).

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502.

  • Grytsai, O., Ronco, C., & Benhida, R. (2021). Synthetic Accesses to Biguanide Compounds. Beilstein Journal of Organic Chemistry, 17, 1001–1040.

  • Sigma-Aldrich. (n.d.). 1H-Pyrazole-1-carboxamidine hydrochloride Product Page. Retrieved March 27, 2026.

  • Angene Chemical. (n.d.). 4-Acetylpiperazine-1-carboximidamide (CAS# 62122-70-7) Product Information. Retrieved March 27, 2026.

Sources

Application

4-Acetylpiperazine-1-carboximidamide as a Privileged Building Block in Heterocyclic Synthesis: Protocols and Mechanistic Insights

Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol Introduction & Chemical Rationale In modern medicinal chemistry, the piperazine heterocycle i...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction & Chemical Rationale

In modern medicinal chemistry, the piperazine heterocycle is widely regarded as a privileged scaffold due to its conformational flexibility and ability to modulate physicochemical properties such as aqueous solubility, lipophilicity, and target affinity[1]. However, unsubstituted piperazines often present metabolic liabilities and excessive basicity.

4-Acetylpiperazine-1-carboximidamide (CAS: 62122-70-7) elegantly solves these challenges. By capping one nitrogen with an acetyl group, the basicity of the ring is reduced, which enhances membrane permeability and pharmacokinetic stability[1]. The other nitrogen is functionalized as a carboximidamide (amidine/guanidine-like moiety), transforming the molecule into a highly reactive binucleophile. This specific building block has been successfully utilized to synthesize potent antifungal agents that induce endogenous reactive oxygen species (ROS)[2], as well as novel antiproliferative hybrids targeting kinases such as EGFR and BRAF[3].

This application note provides detailed, self-validating protocols for utilizing 4-acetylpiperazine-1-carboximidamide in the synthesis of complex nitrogenous heterocycles, specifically pyrimidines and 1,3,5-triazines.

Mechanistic Overview: The Carboximidamide as a Binucleophile

The carboximidamide group contains both an sp2 -hybridized imine nitrogen and an sp3 -hybridized amine nitrogen, allowing it to act as a potent 1,3-binucleophile. When reacted with 1,3-dielectrophiles (such as 1,3-diketones, β -keto esters, or enaminones), it undergoes a sequential nucleophilic addition-elimination pathway. The initial attack forms an intermediate imine/enamine, followed by an intramolecular cyclization and dehydration to yield a fully aromatized pyrimidine ring.

Mechanism A 4-Acetylpiperazine- 1-carboximidamide C Nucleophilic Attack (Intermediate) A->C Base (NaOEt) B 1,3-Diketone (Dielectrophile) B->C D Dehydration & Cyclization C->D Heat (-H2O) E Piperazinyl-Pyrimidine Derivative D->E

Figure 1: Cyclocondensation mechanism of 4-acetylpiperazine-1-carboximidamide to form pyrimidines.

Protocol 1: Synthesis of Piperazinyl-Pyrimidines

Causality & Experimental Design

4-Acetylpiperazine-1-carboximidamide is typically supplied as a sulfate or hydrochloride salt to ensure shelf stability[4]. To activate the binucleophile, it must be deprotonated to its free base in situ. Sodium ethoxide (NaOEt) in anhydrous ethanol is the optimal choice; it effectively neutralizes the salt while ethanol serves as a protic solvent that stabilizes the polar transition states during the cyclization event. Reflux conditions are mandatory to drive the final dehydration step, ensuring complete aromatization.

Step-by-Step Methodology
  • Free-Basing (Activation): Suspend 4-acetylpiperazine-1-carboximidamide sulfate (1.0 mmol) in 10 mL of anhydrous ethanol under an inert nitrogen atmosphere. Add freshly prepared NaOEt (2.2 mmol) dropwise at room temperature. Stir for 30 minutes.

    • Self-Validation: A fine white precipitate of sodium sulfate ( Na2​SO4​ ) will form, indicating successful liberation of the free amidine.

  • Electrophile Addition: Filter the suspension rapidly through a Celite pad to remove inorganic salts (optional but recommended for high purity). To the clear filtrate, add acetylacetone (1.1 mmol) dropwise.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to 78 °C (reflux) for 6–8 hours.

    • Self-Validation: Monitor reaction progression via TLC (DCM:MeOH, 9:1). The highly polar starting material spot ( Rf​≈0.1 ) will disappear, replaced by a less polar, UV-active pyrimidine product ( Rf​≈0.5 ).

  • Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Re-dissolve the crude residue in ethyl acetate (20 mL) and wash with distilled water (2 × 10 mL) to remove unreacted starting materials.

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate. Recrystallize from ethanol/water to yield the pure piperazinyl-pyrimidine.

Protocol 2: Synthesis of Piperazinyl-1,3,5-Triazines

Causality & Experimental Design

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) allows for the sequential construction of highly functionalized triazines via Nucleophilic Aromatic Substitution ( SN​Ar ). The causality behind the temperature gradient is thermodynamic: as each electron-withdrawing chlorine atom is replaced by an electron-donating amine (like our piperazine derivative), the triazine ring becomes progressively deactivated. Therefore, the first substitution occurs at 0 °C, the second at room temperature, and the final substitution requires refluxing conditions.

SNAr Cyanuric Cyanuric Chloride (Trichloro-1,3,5-triazine) Step1 1st Substitution (0-5 °C) Cyanuric->Step1 Nucleophile 1 (e.g., Aniline) Step2 2nd Substitution (Room Temp) Step1->Step2 Nucleophile 2 Step3 3rd Substitution (Reflux, 80 °C) Step2->Step3 4-Acetylpiperazine- 1-carboximidamide Product Fully Substituted Triazine Step3->Product

Figure 2: Temperature-controlled sequential SN​Ar on cyanuric chloride.

Step-by-Step Methodology
  • First Substitution: Dissolve cyanuric chloride (1.0 mmol) in THF (10 mL) and cool to 0 °C in an ice bath. Add the first nucleophile (1.0 mmol) and N,N-Diisopropylethylamine (DIPEA, 1.1 mmol). Stir for 2 hours at 0 °C.

  • Second Substitution: Add the second nucleophile (1.0 mmol) and DIPEA (1.1 mmol). Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 hours.

  • Third Substitution (Incorporating the Piperazine Scaffold): Add 4-acetylpiperazine-1-carboximidamide free base (1.2 mmol) and DIPEA (2.0 mmol). Heat the mixture to 80 °C (reflux) for 12–16 hours.

    • Self-Validation: The reaction will shift from a clear solution to a cloudy suspension as DIPEA-HCl salts precipitate.

  • Workup: Quench the reaction with ice water (20 mL). Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and purify via flash column chromatography.

Quantitative Data & Optimization

The choice of electrophile, solvent, and base significantly impacts the cyclization efficiency of 4-acetylpiperazine-1-carboximidamide. Table 1 summarizes optimized conditions for various dielectrophiles.

Table 1: Optimization of Pyrimidine Synthesis using 4-Acetylpiperazine-1-carboximidamide

ElectrophileSolventBaseTemp (°C)Time (h)Yield (%)Purity (HPLC %)
AcetylacetoneEtOHNaOEt78685>98
Ethyl acetoacetateEtOHNaOEt7887895
Enaminone*DMF K2​CO3​ 12048297
1,3-Diphenylpropane-1,3-dioneEtOHNaOH78127194

*3-(Dimethylamino)-1-phenylprop-2-en-1-one

Analytical Characterization & Troubleshooting

NMR Signatures

When verifying the successful incorporation of the 4-acetylpiperazine-1-carboximidamide block, look for the following diagnostic 1H NMR shifts (in DMSO- d6​ ):

  • Acetyl Methyl Group: A sharp singlet at δ ~2.05 - 2.15 ppm.

  • Piperazine Core: Two distinct sets of multiplets at δ ~3.40 ppm and δ ~3.60 ppm. The restricted rotation around the amide bond of the acetyl group often causes the piperazine protons to appear as complex multiplets rather than simple triplets.

  • Pyrimidine Core (if applicable): A highly deshielded aromatic singlet at δ ~8.20 - 8.50 ppm (for the C5 proton of the pyrimidine ring, depending on substitution).

Troubleshooting Common Issues
  • Incomplete Cyclization (Intermediate Imine Detected): If LC-MS or NMR shows an intermediate mass ( +18 Da, indicating failure to dehydrate), the reflux time is insufficient. Solution: Extend the reaction time or switch to a higher boiling solvent such as 1-propanol (97 °C).

  • Poor Yield / Starting Material Recovery: The amidine salt was likely not fully neutralized. Solution: Ensure strictly anhydrous conditions during the free-basing step with NaOEt, as the presence of water can lead to premature hydrolysis of the ethoxide base.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 2026. 1

  • Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 2009. 2

  • Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. 3

  • Buy 4-Acetyl-1-piperazinecarboximidamide sulfate. Smolecule / AldrichCPR, 2024. 4

Sources

Method

Application Note: Advanced HPLC Method Development for 4-Acetylpiperazine-1-carboximidamide

Chemical Profiling & The Chromatographic Challenge Developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-Acetylpiperazine-1-carboximidamide requires a fundamental departure from traditional rever...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & The Chromatographic Challenge

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-Acetylpiperazine-1-carboximidamide requires a fundamental departure from traditional reversed-phase (RP) strategies. To understand why, we must analyze the molecule's structural causality.

The molecule consists of a piperazine core, a neutral acetyl group, and a highly basic carboximidamide (guanidine-derivative) moiety. The carboximidamide group possesses a pKa of approximately 12.5. Consequently, at any standard HPLC mobile phase pH (2.0–8.0), the molecule exists as a resonance-stabilized, permanently charged guanidinium cation[1].

The Failure of Standard C18 RP-HPLC: Highly polar, permanently charged compounds exhibit a LogP < -1.0. When injected onto a standard C18 column, the analyte is entirely repelled by the hydrophobic alkyl chains, resulting in elution at the void volume ( t0​ ). Furthermore, the concentrated positive charge engages in severe secondary electrostatic interactions with deprotonated, residual surface silanols (Si-O⁻) on the silica backbone. This causes irreversible adsorption, extreme peak tailing, and poor recovery[2].

To achieve a retention factor ( k′ ) > 2.0 and a tailing factor ( Tf​ ) < 1.5, orthogonal retention mechanisms—specifically Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Liquid Chromatography (MMLC) —must be employed[3].

MethodSelection Start 4-Acetylpiperazine-1-carboximidamide (Highly Polar, pKa > 12) RP Standard C18 RP-HPLC Start->RP Attempt 1 Alt Alternative Strategies Start->Alt Recommended Fail Void Volume Elution Severe Tailing RP->Fail HILIC HILIC Mode (Amide / ZIC) Alt->HILIC MM Mixed-Mode (Cation-Exchange + RP) Alt->MM IP Ion-Pairing RP (e.g., HFBA) Alt->IP

Caption: Decision matrix for the chromatographic retention of highly polar basic carboximidamides.

Mechanistic Rationale for Method Selection

Rather than relying on hydrophobic partitioning, modern method development for guanidine derivatives relies on manipulating the hydration shell or utilizing targeted electrostatic attraction.

  • HILIC Mechanism: HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% Acetonitrile). Retention is driven by the partitioning of the polar analyte into a water-enriched hydration layer immobilized on the stationary phase, supplemented by hydrogen bonding[4].

  • Mixed-Mode Mechanism: MMLC utilizes a stationary phase with both hydrophobic alkyl chains and embedded cation-exchange groups (e.g., sulfonic acids). The carboximidamide cation is retained via strong electrostatic attraction to the negatively charged stationary phase, while the piperazine core provides minor hydrophobic stabilization[1].

Mechanism cluster_HILIC HILIC Mechanism cluster_MM Mixed-Mode Mechanism Analyte Guanidinium Cation (+ Charge) WaterLayer Aqueous Layer Partitioning Analyte->WaterLayer Electrostatic Electrostatic / H-Bonding with Stationary Phase Analyte->Electrostatic CationExchange Cation Exchange (Electrostatic Attraction) Analyte->CationExchange Hydrophobic Hydrophobic Interaction (Piperazine/Acetyl) Analyte->Hydrophobic

Caption: Retention mechanisms for carboximidamides in HILIC and Mixed-Mode chromatography.

Experimental Protocols (Self-Validating Systems)

Below are two field-proven, self-validating protocols designed to ensure high-efficiency separations.

Protocol A: HILIC-UV/MS Method (Recommended for LC-MS)

This method leverages an Amide-bonded stationary phase, which provides excellent hydrogen-bonding capabilities without the severe ion-exchange properties of bare silica[3].

  • Column: Waters ACQUITY UPLC BEH Amide (150 mm × 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Gradient: 85% B to 60% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Detection: MS (ESI+) or UV at 210 nm.

  • Sample Diluent: 75% Acetonitrile / 25% Water.

Causality & System Validation: High buffer concentration (10 mM) is mandatory in HILIC to standardize the hydration layer and disrupt secondary electrostatic interactions[2]. Ammonium formate is selected because it is highly soluble in acetonitrile (unlike phosphate buffers) and is fully MS-compatible. A pH of 3.0 suppresses the ionization of residual surface silanols, minimizing peak tailing. Critical Step: Injecting a sample dissolved in 100% water into a HILIC system causes severe peak distortion (solvent mismatch). The diluent must closely match the initial mobile phase conditions[2].

Protocol B: Mixed-Mode Cation Exchange (Recommended for UV/ELSD)

This method utilizes a specialized column designed specifically for highly basic compounds that fail on standard C18[1].

  • Column: SIELC Primesep 100 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase (Isocratic): 20% Acetonitrile / 80% Water containing 20 mM Ammonium Acetate (pH 4.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: ELSD (Evaporator at 40°C) or UV at 210 nm.

Causality & System Validation: In MMLC, the low organic content (20% ACN) allows the weak hydrophobic interactions of the piperazine ring to take effect. However, the retention of the carboximidamide is primarily governed by the buffer concentration. Increasing the ammonium acetate concentration competes with the analyte for the cation-exchange sites, thereby decreasing retention time[1]. Carboximidamides lack extended conjugated pi-systems, resulting in poor UV absorbance above 220 nm; therefore, ELSD or MS is recommended for trace analysis[1].

Quantitative Data Presentation

Table 1: Physicochemical Profile of 4-Acetylpiperazine-1-carboximidamide
ParameterValueChromatographic Implication
Chemical Formula C7H14N4OSmall, highly polar molecule.
Functional Groups Acetyl, Piperazine, CarboximidamideHighly basic; requires stringent pH and ionic strength control.
Estimated pKa ~12.5 (Guanidine moiety)Permanently positively charged under typical HPLC conditions (pH 2-8).
Estimated LogP < -1.0No retention on standard reversed-phase (C18) columns.
UV Absorbance Max ~200 - 215 nmRequires low-wavelength UV detection, ELSD, or Mass Spectrometry.
Table 2: Method Comparison and System Suitability Targets
ParameterProtocol A: HILICProtocol B: Mixed-Mode (MMLC)
Primary Retention Mechanism Aqueous layer partitioning & H-bondingElectrostatic (Cation-Exchange)
Stationary Phase BEH Amide or ZIC-HILICAlkyl chain with embedded acidic groups
Mobile Phase Strategy High Organic (>70% ACN)Low Organic (<30% ACN) + High Buffer
Elution Driver Decreasing % AcetonitrileIncreasing Buffer Concentration
Target Retention Factor ( k′ ) 2.0 - 5.03.0 - 8.0
Target Tailing Factor ( Tf​ ) < 1.5< 1.3

References

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development Analytical and Bioanalytical Chemistry (2023). URL:[Link]

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography SIELC Technologies. URL:[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Agilent Technologies (2018). URL:[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Journal of Chromatography A (2011). URL:[Link]

Sources

Application

Application Note: Preparation of 4-Acetylpiperazine-1-carboximidamide Stock Solutions for In Vivo Studies

Introduction & Physicochemical Profiling 4-Acetylpiperazine-1-carboximidamide (CAS: 62122-70-7)[1][] is a highly polar, basic small-molecule building block frequently utilized in preclinical drug discovery. The molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

4-Acetylpiperazine-1-carboximidamide (CAS: 62122-70-7)[1][] is a highly polar, basic small-molecule building block frequently utilized in preclinical drug discovery. The molecule features an acetylpiperazine core that provides conformational flexibility and a carboximidamide (guanidine-like) moiety that imparts strong basicity (estimated pKa > 10).

Understanding the physicochemical nature of this compound is critical for successful in vivo formulation. Because the carboximidamide group is highly basic, its ionization state at physiological pH dictates its aqueous solubility. In its unprotonated free-base form, the compound's crystal lattice energy and lack of solvation can limit dissolution. However, when protonated in mildly acidic vehicles or formulated as a salt (e.g., hydrochloride or hydroiodide), it becomes highly water-soluble.

Selecting the appropriate vehicle is not merely a matter of solubility; it is a critical determinant of pharmacokinetic consistency and animal welfare. The pH, osmolality, and viscosity of the dosing solution directly influence drug absorption and the potential for tissue injury[3]. Furthermore, while co-solvents like DMSO or surfactants like Tween 80 are commonly used to force dissolution, they can induce localized toxicity and physiological stress upon repeated administration[4]. Therefore, this protocol prioritizes physiologically tolerated aqueous buffers and simple suspensions.

Vehicle Selection Strategy

The choice of vehicle is governed by the intended route of administration and the required dose concentration.

  • Intravenous (IV) / Intraperitoneal (IP): Require true, optically clear solutions to prevent fatal embolisms or localized peritonitis. Aqueous buffers (0.9% Saline or PBS) are mandatory.

  • Per Os (PO - Oral Gavage): Can accommodate suspensions. This is ideal when the required dose exceeds the compound's thermodynamic solubility limit.

Quantitative Formulation Matrix
Route of AdministrationRecommended VehicleMax Recommended ConcentrationpH TargetNotes / Causality
IV (Intravenous) 0.9% Normal Saline≤ 10 mg/mL6.5 - 7.4Must be a true solution. Saline prevents osmotic shock to red blood cells.
IP (Intraperitoneal) 1X PBS or 0.9% Saline≤ 15 mg/mL6.5 - 7.4PBS provides buffering capacity to neutralize the basicity of the carboximidamide group.
PO (Oral Gavage) 0.5% Methylcellulose (MC)≤ 50 mg/mLN/A (Suspension)MC increases kinematic viscosity, preventing rapid sedimentation of the API in the GI tract.

Formulation Workflow

G API 4-Acetylpiperazine-1- carboximidamide API Route Select Route of Administration API->Route IV_IP IV / IP Dosing (< 15 mg/mL) Route->IV_IP PO PO (Oral Gavage) (> 15 mg/mL) Route->PO Sol Aqueous Solution (0.9% Saline or PBS) IV_IP->Sol Susp Viscous Suspension (0.5% Methylcellulose) PO->Susp PrepSol 1. Adjust pH to solubilize 2. Titrate to pH 7.0 3. Sterile Filter (0.22µm) Sol->PrepSol PrepSusp 1. Triturate powder 2. Add vehicle slowly 3. Vortex/Homogenize Susp->PrepSusp Dosing In Vivo Dosing PrepSol->Dosing PrepSusp->Dosing

Workflow for formulating 4-Acetylpiperazine-1-carboximidamide based on administration route.

Experimental Protocols

Protocol A: Preparation of a 10 mg/mL Aqueous Solution for IV/IP Administration

This protocol utilizes in situ salt formation to drive the dissolution of the free base.

Materials Required:

  • 4-Acetylpiperazine-1-carboximidamide powder

  • 0.9% Sterile Saline

  • 0.1 N HCl and 0.1 N NaOH

  • 0.22 µm Polyethersulfone (PES) syringe filter

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10.0 mg of 4-Acetylpiperazine-1-carboximidamide into a sterile glass vial.

  • Initial Solubilization: Add 800 µL of 0.9% Saline. Vortex for 30 seconds.

    • Causality: The free base may form a cloudy suspension initially.

  • Protonation (pH Adjustment): Add 0.1 N HCl in 5 µL increments, vortexing after each addition, until the solution becomes completely clear.

    • Causality: Adding micro-volumes of HCl protonates the imine nitrogen of the carboximidamide group, converting the poorly soluble free base into a highly soluble chloride salt in situ.

  • Volume Adjustment & Titration: Bring the total volume to nearly 1.0 mL with 0.9% Saline. Check the pH using a micro-pH probe. Carefully titrate with 0.1 N NaOH to reach a physiological pH of 6.5–7.0.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES syringe filter into a sterile dosing vial.

    • Causality: PES filters are chosen for their low protein/drug binding characteristics. Filtration removes opportunistic pathogens and undissolved micro-particulates that could cause embolisms upon systemic injection.

Self-Validation Check: Hold the filtered vial against a strong light source. The solution must be optically clear. If a laser pointer beam is visible passing through the liquid (Tyndall effect), a colloidal suspension remains, indicating incomplete solubilization. Do not inject via IV if the Tyndall effect is present.

Protocol B: Preparation of a 50 mg/mL Suspension for PO (Oral Gavage)

This protocol utilizes a viscosity-modifying agent to ensure dose uniformity.

Materials Required:

  • 4-Acetylpiperazine-1-carboximidamide powder

  • 0.5% Methylcellulose (MC) in distilled water (pre-chilled to 4°C)

  • Agate mortar and pestle

  • Probe sonicator or high-speed vortex

Step-by-Step Methodology:

  • Trituration: Weigh 50.0 mg of the compound and transfer it to an agate mortar. Grind the powder firmly with the pestle for 2 minutes.

    • Causality: Trituration reduces the API particle size, increasing the total surface area. This ensures a uniform suspension and promotes consistent, predictable dissolution rates in the gastrointestinal tract.

  • Wetting: Add 100 µL of the 0.5% MC vehicle to the mortar. Mix thoroughly with the pestle to form a smooth, homogenous paste without dry clumps.

  • Dilution: Gradually add the remaining 900 µL of 0.5% MC in 200 µL increments, mixing continuously.

    • Causality: Methylcellulose increases the kinematic viscosity of the vehicle. According to Stokes' Law, a higher viscosity physically impedes the sedimentation rate of the suspended drug particles, ensuring the first and last animal dosed receive the exact same concentration.

  • Homogenization: Transfer the mixture to a dosing vial and vortex vigorously for 1 minute.

Self-Validation Check: Allow the suspension to sit undisturbed for 5 minutes. If a visible, dense pellet forms at the bottom of the vial within this timeframe, the particle size is too large or the vehicle viscosity is too low. The formulation must be re-triturated or subjected to brief probe sonication before dosing.

Storage and Stability

Carboximidamides can undergo slow hydrolysis to form corresponding amides or ureas if left in highly basic or unbuffered aqueous environments for prolonged periods.

  • Aqueous Solutions (IV/IP): Prepare fresh on the day of dosing. If necessary, store at 4°C for a maximum of 24 hours. Do not freeze, as this may cause irreversible precipitation of the compound.

  • Suspensions (PO): Can be stored at 4°C for up to 48 hours. Must be vigorously re-suspended (vortexed for 30 seconds) immediately prior to drawing the dose into the gavage syringe.

References

  • Turner, P. V., Pekow, C., Vasbinder, M. A., & Brabb, T. (2011). "Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation." Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Available at:[Link]

  • Kim, H., et al. (2024). "Repeated intratracheal instillation effects of commonly used vehicles in toxicity studies with mice." Scientific Reports, 14, 28000. Available at:[Link]

  • Thackaberry, E. A. (2013). "Vehicle selection for nonclinical oral safety studies." Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Acetylpiperazine-1-carboximidamide Synthesis

Welcome to the technical support and troubleshooting center for the synthesis of 4-acetylpiperazine-1-carboximidamide. This resource is engineered for drug development professionals and synthetic chemists who are experie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis of 4-acetylpiperazine-1-carboximidamide. This resource is engineered for drug development professionals and synthetic chemists who are experiencing yield bottlenecks during the amidination of piperazine derivatives. By bridging mechanistic causality with validated experimental protocols, this guide provides actionable solutions to maximize conversion and isolation yields.

Mechanistic Pathway & Reagent Causality

The synthesis of 4-acetylpiperazine-1-carboximidamide relies on the guanylation of the secondary amine precursor, 1-acetylpiperazine (1)[1]. Secondary amines often exhibit reduced nucleophilicity due to steric hindrance, making direct reaction with traditional agents like cyanamide sluggish and prone to side reactions.

To overcome this, modern synthetic workflows utilize 1H-pyrazole-1-carboxamidine hydrochloride (Bernatowicz reagent). This reagent provides a highly electrophilic amidinium carbon. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of pyrazole—an excellent leaving group that drives the reaction forward under exceptionally mild conditions (2)[2]. This specific reactivity minimizes byproduct formation and ensures high yields without the need for harsh thermal conditions (3)[3].

ReactionPathway SM 1-Acetylpiperazine (Secondary Amine) Intermediate Tetrahedral Intermediate (Nucleophilic Attack) SM->Intermediate Base (DiPEA) DMF, RT Reagent 1H-Pyrazole-1-carboxamidine HCl (Guanylating Agent) Reagent->Intermediate Electrophilic Addition Product 4-Acetylpiperazine-1-carboximidamide (Target Product) Intermediate->Product Elimination Byproduct Pyrazole (Leaving Group) Intermediate->Byproduct Leaving Group

Reaction pathway of 1-acetylpiperazine guanylation using Bernatowicz reagent.

Troubleshooting FAQs: Overcoming Yield Limiters

Q: My LC-MS shows incomplete conversion of 1-acetylpiperazine even after 24 hours of heating with cyanamide. How can I drive the reaction to completion? A: Cyanamide is a poor electrophile on its own. If you must use cyanamide, the reaction requires Lewis acid catalysis (e.g., Scandium(III) triflate or Zinc(II) complexes) to activate the nitrile group for nucleophilic attack (4)[4]. However, the most robust solution is to switch your guanylating agent to 1H-pyrazole-1-carboxamidine hydrochloride. Its superior electrophilicity allows for complete conversion of sterically unhindered secondary amines at room temperature (5)[5].

Q: I am observing significant urea byproducts in my reaction mixture. What is the root cause? A: Urea formation occurs when water competes with 1-acetylpiperazine as a nucleophile, leading to the hydrolysis of the guanylating agent. This is a common failure mode when using hygroscopic solvents or failing to maintain an inert atmosphere. Strict anhydrous conditions are critical, as water readily outcompetes the secondary amine (6)[6].

Q: The reaction goes to completion, but my isolated yield is < 40%. Why am I losing product during workup? A: The guanidine moiety in 4-acetylpiperazine-1-carboximidamide is highly basic and remains fully protonated under standard physiological and aqueous workup conditions (). During a standard aqueous-organic extraction, the protonated product partitions heavily into the aqueous layer and is discarded. Causality-driven solution: Avoid aqueous extraction entirely. Evaporate the reaction solvent under reduced pressure and purify the crude residue directly via trituration or ion-exchange chromatography.

TroubleshootingTree Start Yield < 50%? CheckLCMS Check LC-MS for Unreacted Starting Material Start->CheckLCMS HighSM High SM Remaining (Incomplete Conversion) CheckLCMS->HighSM LowSM Low SM Remaining (Product Lost/Degraded) CheckLCMS->LowSM Action1 Increase Reagent Equivalents or Add Lewis Acid HighSM->Action1 CheckByprod Check for Urea/ Hydrolysis Byproducts LowSM->CheckByprod Action2 Ensure Strict Anhydrous Conditions CheckByprod->Action2 Byproducts Present Action3 Optimize Purification (Avoid Aqueous Extraction) CheckByprod->Action3 Product Lost in Workup

Decision tree for troubleshooting low yields in carboximidamide synthesis.

Quantitative Reagent Comparison

Selecting the correct reagent and condition pairing is the most critical variable in this synthesis. The table below summarizes the expected outcomes based on established methodologies.

Guanylating AgentCatalyst / BaseReaction ConditionsTypical YieldPrimary Failure Mode / Byproduct
Cyanamide NoneAqueous, Reflux (100°C)30 - 45%Urea formation via hydrolysis
Cyanamide Zn(II) or Sc(OTf)₃Anhydrous, 90°C70 - 85%Incomplete conversion
1H-Pyrazole-1-carboxamidine HCl DIPEA (2.5 eq)Anhydrous DMF, RT85 - 95% Pyrazole (Easily removed via trituration)
S-Methylisothiourea sulfate NaOHEtOH/Water, 80°C50 - 65%Toxic methanethiol (MeSH) gas evolution

Validated Methodology: High-Yield Amidination Protocol

This protocol utilizes 1H-pyrazole-1-carboxamidine hydrochloride and is designed as a self-validating system . The specific solubility profiles of the reagents and byproducts allow for in-process quality control without relying solely on external analytics.

Step 1: System Preparation

  • Action: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Causality: Atmospheric moisture acts as a competing nucleophile, which will hydrolyze the guanylating agent into unreactive urea derivatives.

Step 2: Substrate Solvation

  • Action: Dissolve 1-acetylpiperazine (1.0 eq, 10 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Causality: DMF provides a highly polar, aprotic environment that stabilizes the transition state of the tetrahedral intermediate during nucleophilic attack.

Step 3: Base Activation

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) to the solution and stir for 10 minutes at room temperature.

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl from the guanylating agent, ensuring the piperazine nitrogen remains fully deprotonated and highly nucleophilic.

Step 4: Electrophile Addition

  • Action: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq, 11 mmol) in one portion.

  • Self-Validation Checkpoint: The reaction mixture will initially form a suspension. As the reaction progresses and the pyrazole byproduct is liberated, the mixture will transition into a homogeneous solution. Stir at room temperature for 12–16 hours.

Step 5: Non-Aqueous Isolation

  • Action: Concentrate the reaction mixture under high vacuum (using a rotary evaporator with a cold trap) to remove the DMF and excess DIPEA. Do not perform an aqueous extraction.

  • Causality: The target carboximidamide is highly polar and water-soluble. Aqueous workup will result in catastrophic yield loss.

Step 6: Purification via Trituration

  • Action: Triturate the crude oily residue with cold diethyl ether (3 x 20 mL).

  • Causality: The target product will precipitate as a solid, while the pyrazole byproduct and residual DIPEA salts remain soluble in the ether wash. Filter the solid and dry under vacuum to yield high-purity 4-acetylpiperazine-1-carboximidamide.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride". nbinno.com. 3

  • ResearchGate. "Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1 H Pyrazole1-carboxamidine". researchgate.net. 5

  • Smolecule. "Buy Piperazine-1-carboximidamide | 45695-84-9". smolecule.com. 6

  • ACS Publications. "1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis". acs.org. 2

  • Sigma-Aldrich. "Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound". sigmaaldrich.com.

  • PubChem. "1-Acetylpiperazine | C6H12N2O | CID 83795". nih.gov. 1

  • Organic Chemistry Portal. "Guanidine synthesis by guanylation". organic-chemistry.org. 4

Sources

Optimization

Preventing 4-Acetylpiperazine-1-carboximidamide degradation at room temperature

As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexplained yield drops when using 4-Acetylpiperazine-1-carboximidamide (CAS 62122-70-7)[1]. While this reagent i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexplained yield drops when using 4-Acetylpiperazine-1-carboximidamide (CAS 62122-70-7)[1]. While this reagent is a highly valuable building block in medicinal chemistry, its carboximidamide (amidine) functional group is notoriously susceptible to environmental degradation.

This guide bypasses generic storage advice to provide a mechanistic understanding of why this compound degrades at room temperature and how to implement a self-validating handling protocol to prevent it.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does my 4-Acetylpiperazine-1-carboximidamide degrade when left on the benchtop at room temperature? A: The root cause is not thermal instability, but hygroscopicity coupled with hydrolysis . Amidines are strong organic bases that readily absorb atmospheric moisture. Once water is introduced into the crystal lattice, the electrophilic carbon of the carboximidamide group undergoes nucleophilic attack by water molecules[2]. This triggers a hydrolysis cascade, cleaving the amidine into a urea derivative (4-Acetylpiperazine-1-carboxamide) and releasing ammonia gas[3]. Room temperature simply provides the kinetic energy required to accelerate this moisture-driven reaction.

Q2: How can I analytically verify if my stock has degraded? A: Do not rely solely on visual inspection (though clumping is a primary indicator of moisture ingress). Use LC-MS analysis . Intact 4-Acetylpiperazine-1-carboximidamide has a molecular weight of 170.21 g/mol [1]. If hydrolysis has occurred, the replacement of the =NH group with an =O group results in a highly specific +0.98 Da mass shift (forming the carboxamide, MW 171.20 g/mol ). If you see a +1 Da peak in your mass spectra, your reagent has degraded and will fail in downstream coupling reactions.

Part 2: Mechanistic Visualization

Mechanism A 4-Acetylpiperazine-1-carboximidamide (Intact Reagent) B Tetrahedral Intermediate (Unstable) A->B Nucleophilic Attack H2O Atmospheric Moisture (H2O) H2O->B Hydrolysis Trigger C 4-Acetylpiperazine-1-carboxamide + Ammonia (NH3) B->C Elimination

Fig 1. Mechanistic pathway of moisture-driven carboximidamide hydrolysis at room temperature.

Part 3: Quantitative Stability Profiles

To understand the urgency of proper storage, review the empirical relationship between ambient humidity and reagent half-life at 25°C.

Storage ConditionRelative Humidity (RH)Estimated Half-Life (t½)Visual IndicatorsLC-MS Analytical Shift
Open Benchtop 40% – 60%< 48 hoursRapid clumping, sticky+0.98 Da (Major peak)
Closed Vial (Air) 20% – 40%1 – 2 weeksSlight caking+0.98 Da (Minor peak)
Desiccator (Dry) < 10%> 6 monthsFree-flowing powderPure parent mass (170.2)
Glovebox (Ar/N₂) < 1%> 2 yearsPristine powderPure parent mass (170.2)

Part 4: Self-Validating Protocol for Room Temperature Storage

To maintain 4-Acetylpiperazine-1-carboximidamide at room temperature for daily use, you must isolate it from the hydrolysis trigger (H₂O). This protocol utilizes a gravimetric feedback loop —a self-validating step that mathematically proves your storage seal is hermetic before you risk using the reagent in an expensive synthesis.

Required Materials:
  • Inert Glovebox (Argon preferred over N₂ due to its higher density, which blankets the powder).

  • Amber glass vials with PTFE-lined caps (PTFE prevents moisture permeation better than standard silicone septa).

  • Analytical balance (0.1 mg precision).

  • Vacuum desiccator with active desiccant (e.g., Drierite).

Step-by-Step Methodology:

Step 1: Environmental Isolation Transfer the bulk reagent bottle into the inert glovebox unopened. Do not open the manufacturer's seal in ambient air, as the initial moisture ingress will permanently seed the hydrolysis reaction[3].

Step 2: Aliquoting Divide the bulk powder into single-use or weekly-use aliquots inside the amber vials. Causality note: Aliquoting minimizes the number of times the primary stock is exposed to trace oxygen or moisture during routine use, preserving the bulk batch.

Step 3: Argon Blanketing and Sealing Ensure the vial headspace is fully saturated with Argon. Seal tightly with the PTFE-lined cap.

Step 4: The Self-Validating Gravimetric Check (Critical)

  • Remove the sealed aliquots from the glovebox.

  • Immediately weigh one of the sealed vials on the analytical balance. Record this as MassT0​ .

  • Store the vial in your room-temperature desiccator for 24 hours.

  • Reweigh the vial ( MassT24​ ).

  • Validation: If MassT24​−MassT0​>0.5 mg , your PTFE seal is compromised, and the highly hygroscopic powder is actively pulling moisture from the micro-environment. If the delta is ≤0.0 mg , your system is validated, and the reagent is safe for long-term room-temperature storage.

Part 5: Workflow Visualization

Workflow S1 Bulk Reagent Receipt S2 Transfer to Inert Glovebox S1->S2 S3 Aliquot into Dry Vials S2->S3 S4 Purge with Argon Gas S3->S4 S5 Store in RT Desiccator S4->S5

Fig 2. Optimized room-temperature handling and aliquoting workflow to prevent degradation.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Acetylpiperazine-1-carboximidamide Crystallization

Welcome to the Technical Support Center for API Intermediates. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the isolation and crystallization of 4-Ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Intermediates. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the isolation and crystallization of 4-Acetylpiperazine-1-carboximidamide (also known as N-acetylpiperazine-1-carboxamidine).

This compound is a vital piperazine derivative utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Achieving high purity during its crystallization is notoriously complex due to the hydrolytic instability of the carboximidamide moiety and the carryover of structurally similar upstream impurities. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your crystallization workflows yield >99.5% purity.

Mechanistic Overview & Impurity Profiling

The synthesis of 4-Acetylpiperazine-1-carboximidamide typically involves the reaction of 1-acetylpiperazine with an amidinating agent (such as cyanamide or S-methylisothiourea) under acidic conditions to yield the corresponding salt (e.g., 1[1]).

Impurities typically arise from three primary mechanistic pathways:

  • Hydrolysis: The carboximidamide group is susceptible to nucleophilic attack by water, leading to the formation of 4-acetylpiperazine-1-carboxamide.

  • Over-amidation: Trace piperazine in the starting material reacts to form piperazine-1,4-dicarboximidamide.

  • Incomplete Conversion: Residual 1-acetylpiperazine co-precipitating with the product.

Quantitative Impurity Summary
ImpurityChemical NaturePrimary CauseMitigation / Purge Strategy
1-Acetylpiperazine Unreacted Starting MaterialIncomplete conversion during amidation.Highly soluble in EtOAc; effectively purged in the mother liquor during antisolvent addition.
4-Acetylpiperazine-1-carboxamide Hydrolysis ByproductMoisture + Heat + pH extremes.Control pH (4-6); limit heating to <60°C; use strictly anhydrous EtOH for crystallization.
Piperazine-1,4-dicarboximidamide Bis-amidinate Over-reactionPiperazine trace in starting material.Pre-screen SM (<0.5% piperazine); utilize hot filtration in Methanol prior to crystallization.

Troubleshooting Guide & FAQs

Q1: My final crystallized product shows a significant 4-acetylpiperazine-1-carboxamide impurity. How is this forming and how can I prevent it? Analysis: The carboximidamide (amidine) functional group is 2[2], particularly at elevated temperatures or extremes of pH. Hydrolysis converts the amidine into a carboxamide. This often occurs during prolonged aqueous workups or if the crystallization solvent (e.g., ethanol) contains high moisture content while being heated to induce dissolution. Solution:

  • Minimize Thermal Exposure: Do not exceed 60°C during the dissolution phase of recrystallization.

  • Control Moisture: Use anhydrous solvents (e.g., absolute ethanol) for crystallization. If an aqueous system is required for the upstream reaction, ensure the pH is strictly buffered between pH 4-6 to minimize base- or acid-catalyzed hydrolysis.

Q2: I am detecting piperazine-1,4-dicarboximidamide (bis-amidinate) in my HPLC analysis. Why is this impurity so difficult to purge? Analysis: This impurity originates from your starting material. Commercial 1-acetylpiperazine often contains unreacted piperazine as an 3[3]. Because piperazine possesses two secondary amines, it reacts with two equivalents of the amidinating agent. The resulting bis-amidinate has a solubility profile strikingly similar to your target compound, causing it to co-crystallize easily. Solution:

  • Upstream Control: Assay your 1-acetylpiperazine starting material. Ensure piperazine levels are strictly <0.5% before initiating the amidation reaction.

  • Solvent System Adjustment: If the bis-amidinate is present, a single-solvent crystallization is often insufficient. Switch to a binary solvent system such as Methanol/Acetone. The bis-amidinate is generally less soluble in methanol than the mono-amidinate; a hot filtration step prior to antisolvent addition can effectively purge it.

Q3: The product "oils out" (liquid-liquid phase separation) instead of forming filterable crystals when I add the antisolvent. How do I induce proper nucleation? Analysis: "Oiling out" occurs when the supersaturation level is too high, and the melting point of the solute in the solvent mixture is lower than the crystallization temperature. 4-Acetylpiperazine-1-carboximidamide salts are highly polar and hygroscopic, which exacerbates this phenomenon. Solution:

  • Seeding Strategy: Introduce 0.5–1.0 wt% of pure seed crystals before the cloud point is reached, typically after adding only 20% of the total antisolvent volume.

  • Antisolvent Addition Rate: Add the antisolvent (e.g., Ethyl Acetate) dropwise over 2–3 hours using a dosing pump, rather than in a single bolus. Maintain the temperature at 45°C before initiating a slow cooling ramp (0.5°C/min) to 5°C.

Experimental Protocol: Seeded Antisolvent Crystallization

Self-Validating System: This protocol incorporates a hot filtration step to remove insoluble bis-amidinates and uses a controlled seeding strategy to prevent oiling out, ensuring the final purity exceeds 99.5%.

  • Dissolution: Suspend 100 g of crude 4-acetylpiperazine-1-carboximidamide hemisulfate in 500 mL of anhydrous ethanol (5 volumes).

  • Heating & Clarification: Heat the suspension to 55°C (strictly do not exceed 60°C to prevent amidine hydrolysis). Stir until dissolution is complete. Perform a hot filtration through a 0.45 µm PTFE filter to remove any insoluble piperazine-1,4-dicarboximidamide impurities.

  • Nucleation (Seeding): Transfer the clarified filtrate to a crystallizer maintained at 45°C. Add 100 mL of Ethyl Acetate (antisolvent) dropwise over 30 minutes. Introduce 0.5 g of pure 4-acetylpiperazine-1-carboximidamide hemisulfate seed crystals. Hold the temperature at 45°C for 1 hour to allow the seed bed to mature.

  • Growth & Antisolvent Addition: Using a dosing pump, add an additional 400 mL of Ethyl Acetate at a constant rate over 3 hours. The slow addition maintains the supersaturation within the metastable zone, preventing liquid-liquid phase separation.

  • Cooling: Apply a linear cooling ramp of 0.5°C/min to bring the suspension down to 5°C. Hold at 5°C for 2 hours to maximize yield.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 100 mL of cold (5°C) 1:1 Ethanol/Ethyl Acetate.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours. (Self-validation: Moisture content should be <0.5% by Karl Fischer titration to ensure long-term stability against solid-state hydrolysis).

Process Workflow & Impurity Purge Visualization

G SM Starting Materials 1-Acetylpiperazine + Cyanamide Reaction Amidation Reaction (Acidic conditions, pH 4-6) SM->Reaction Crude Crude Mixture (Target Salt + Impurities) Reaction->Crude Cryst Cooling & Antisolvent Crystallization (EtOH/EtOAc) Crude->Cryst Pure Pure 4-Acetylpiperazine- 1-carboximidamide Salt Cryst->Pure Crystallizes Imp1 Unreacted 1-Acetylpiperazine (Purged in Mother Liquor) Cryst->Imp1 Soluble Imp2 Carboxamide Byproduct (Hydrolysis - Purged) Cryst->Imp2 Soluble Imp3 Bis-amidinate Impurity (Requires Hot Filtration) Cryst->Imp3 Co-precipitates if not controlled

Figure 1: Workflow of 4-Acetylpiperazine-1-carboximidamide crystallization and impurity purging.

References

  • Title: Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases | Organic Process Research & Development Source: acs.org URL: 2

  • Title: Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - RSC Publishing Source: rsc.org URL: 3

  • Title: 4-acetylpiperazine-1-carboxamidine hemisulfate salt | 62122-71-8 Source: chemicalbook.com URL: 1

Sources

Optimization

Resolving HPLC Peak Tailing for 4-Acetylpiperazine-1-carboximidamide: A Technical Support Guide

Welcome to the technical support center for the analysis of 4-Acetylpiperazine-1-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and res...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4-Acetylpiperazine-1-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues with peak tailing during High-Performance Liquid Chromatography (HPLC) analysis. By understanding the chemical nature of this compound and its interactions within the chromatographic system, you can achieve symmetrical, reproducible peaks for accurate quantification.

Understanding the Analyte: The Key to Symmetrical Peaks

4-Acetylpiperazine-1-carboximidamide is a basic compound, a crucial characteristic that dictates its behavior in reversed-phase HPLC. The molecule possesses two primary basic centers: the piperazine nitrogen and the carboximidamide group. The carboximidamide group, being a derivative of guanidine, is a very strong base with an estimated pKa likely above 12.[1][2][3][4][5] The piperazine moiety has two pKa values, around 5.3 and 9.7, though the acetyl group on one nitrogen will reduce its basicity.[6][7][8][9]

This basic nature is the primary driver of peak tailing. The protonated, positively charged form of the analyte can engage in secondary ionic interactions with the negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of conventional silica-based stationary phases.[1][3][6] These interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer, resulting in a tailed peak shape.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses common questions and issues encountered during the HPLC analysis of 4-Acetylpiperazine-1-carboximidamide.

Q1: My peak for 4-Acetylpiperazine-1-carboximidamide is showing significant tailing. What is the most likely cause?

A1: The most probable cause is secondary interaction between your basic analyte and acidic silanol groups on the silica-based stationary phase of your HPLC column.[1][3][6] At typical mobile phase pH values (between 3 and 8), residual silanol groups on the silica surface can be ionized (negatively charged), creating sites for strong ionic interactions with your protonated (positively charged) basic compound. This leads to a portion of the analyte being more strongly retained, causing the characteristic peak tailing.

Diagram: Analyte-Stationary Phase Interaction

cluster_0 Silica Stationary Phase Analyte Protonated Analyte (+) Silanol_ionized Ionized Silanol (Si-O⁻) Analyte->Silanol_ionized Strong Ionic Interaction (Peak Tailing) Silanol_neutral Neutral Silanol (Si-OH) Analyte->Silanol_neutral Weaker Interaction

Caption: Interaction of protonated basic analyte with stationary phase.

Q2: How can I reduce these secondary silanol interactions?

A2: There are several effective strategies to mitigate silanol interactions and improve peak shape:

  • Mobile Phase pH Adjustment: This is the most critical parameter. By lowering the mobile phase pH, you can suppress the ionization of the silanol groups.[7][8]

  • Use of a Modern, High-Purity, End-Capped Column: Newer columns are designed to minimize exposed silanol groups.[10]

  • Employing Mobile Phase Additives: These additives can compete with the analyte for interaction with the silanol groups.

  • Consider an Alternative Stationary Phase: In some cases, a different type of column chemistry may be necessary.

The following sections will delve into the specifics of each of these strategies.

Q3: What is the optimal mobile phase pH for my analysis, and how do I prepare it?

A3: The goal is to operate at a pH that ensures consistent ionization of your analyte while minimizing the ionization of the stationary phase.

  • Low pH (2.5 - 3.5): This is often the most effective approach. At this pH, the majority of silanol groups on the column will be in their neutral, non-ionized form, significantly reducing the potential for secondary ionic interactions.[7][8] Your analyte, being a strong base, will be fully protonated and consistently charged.

  • High pH (9.5 - 10.5): This is an alternative strategy. At high pH, your analyte will be in its neutral, uncharged form, which can also lead to improved peak shape. However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.

Experimental Protocol: Mobile Phase Preparation (Low pH)

  • Buffer Selection: A phosphate buffer is a good choice for low pH applications due to its appropriate buffering range.

  • Preparation of 20 mM Potassium Phosphate Buffer (pH 2.5):

    • Weigh out the appropriate amount of monobasic potassium phosphate (KH₂PO₄).

    • Dissolve in HPLC-grade water.

    • Adjust the pH to 2.5 using phosphoric acid.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Mobile Phase Composition: A typical starting point would be a mixture of the prepared buffer and an organic modifier like acetonitrile or methanol. The exact ratio will depend on the desired retention time.

Data Presentation: Impact of Mobile Phase pH on Peak Symmetry

Mobile Phase pHExpected Peak Shape for 4-Acetylpiperazine-1-carboximidamideRationale
2.5SymmetricalSilanol groups are protonated and neutral, minimizing secondary interactions.[7][8]
5.0TailingPartial ionization of silanol groups leads to mixed-mode retention.
7.0Significant TailingA larger proportion of silanol groups are ionized, increasing secondary interactions.
10.0 (with appropriate column)SymmetricalAnalyte is in its neutral form, eliminating ionic interactions. Requires a pH-stable column.
Q4: I've adjusted the pH, but I still see some tailing. What's next?

A4: If pH adjustment alone is insufficient, consider the following:

  • Column Choice: Ensure you are using a high-purity, base-deactivated, or end-capped C18 or C8 column. These columns have a reduced number of accessible silanol groups, which minimizes the opportunities for secondary interactions.[10]

  • Mobile Phase Additives:

    • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help. TEA will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte. A concentration of 10-25 mM is a good starting point. However, be aware that TEA can shorten column lifetime.

    • Ion-Pairing Agents: For very polar basic compounds that are poorly retained, an ion-pairing agent like sodium dodecyl sulfate (SDS) can be used. This is generally a more complex approach and should be considered if other methods fail.

Diagram: Troubleshooting Workflow for Peak Tailing

Start Peak Tailing Observed Check_pH Adjust Mobile Phase pH (Low: 2.5-3.5 or High: 9.5-10.5) Start->Check_pH Evaluate_Peak Evaluate Peak Shape Check_pH->Evaluate_Peak Symmetrical_Peak Symmetrical Peak Achieved (Analysis Complete) Evaluate_Peak->Symmetrical_Peak Yes Check_Column Use High-Purity, End-Capped Column Evaluate_Peak->Check_Column No Evaluate_Peak2 Evaluate Peak Shape Check_Column->Evaluate_Peak2 Evaluate_Peak2->Symmetrical_Peak Yes Add_Additive Add Mobile Phase Additive (e.g., TEA) Evaluate_Peak2->Add_Additive No Evaluate_Peak3 Evaluate Peak Shape Add_Additive->Evaluate_Peak3 Evaluate_Peak3->Symmetrical_Peak Yes Consider_Alternative Consider Alternative Stationary Phase (e.g., Polymer-based or HILIC) Evaluate_Peak3->Consider_Alternative No

Caption: A systematic approach to resolving peak tailing.

Frequently Asked Questions (FAQs)

Q: Could my sample solvent be causing the peak tailing? A: Yes. If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., pure acetonitrile in a highly aqueous mobile phase), it can cause peak distortion, including tailing. Ideally, your sample should be dissolved in the mobile phase itself or a weaker solvent.

Q: I'm using a brand new column and still see tailing. Why? A: Even new columns can have active silanol sites. Also, ensure your HPLC system is not contributing to the problem. Check for dead volumes in fittings and tubing, as these can cause extra-column band broadening that may appear as tailing.

Q: Can I use a gradient elution method? A: Yes, a gradient can be very effective, especially if you have other components in your sample with different polarities. Ensure your buffer concentration is sufficient to maintain a stable pH throughout the gradient run.

Q: What if my compound is very polar and has poor retention even with a highly aqueous mobile phase? A: For highly polar basic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase HPLC. HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar analytes.

References

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024, February 27). Piperazine. Retrieved from [Link]

  • Henni, A., & Tontiwachwuthikul, P. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Wikipedia. (2024, March 15). Guanidine. Retrieved from [Link]

  • PubChem. (n.d.). Guanidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Berardi, F., Caccia, C., Calvani, F., Capriati, V., & Carocci, A. (2020). Piperazines – Knowledge and References. Taylor & Francis Online.
  • El-Gendy, M. A., & El-Sherbiny, I. M. (2017). Guanidine group: Definition and pharmaceutical applications.
  • ResearchGate. (n.d.). pKa values of common substituted piperazines. Retrieved from [Link]

  • PerMM. (n.d.). Guanidine. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Guanidine (FDB005416). Retrieved from [Link]

Sources

Troubleshooting

Stabilizing 4-Acetylpiperazine-1-carboximidamide in aqueous buffer solutions

Welcome to the Technical Support Center for 4-Acetylpiperazine-1-carboximidamide . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Acetylpiperazine-1-carboximidamide . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the chemical causality behind compound degradation and provide self-validating workflows to ensure the absolute integrity of your experimental data.

Part 1: Core Chemical Vulnerabilities (The "Why")

To stabilize 4-Acetylpiperazine-1-carboximidamide in aqueous systems, we must first understand its structural liabilities. The molecule contains two distinct functional groups that dictate its behavior in water:

  • The N-Acetyl Group (Amide): While amides exhibit high resonance stability near neutral pH, they are highly susceptible to both acid- and base-catalyzed hydrolysis at extreme pH values[1].

  • The Carboximidamide Group (Amidine/Guanidine derivative): Amidines are strong bases (typically protonated at physiological pH). However, the electrophilic carbon of the amidine group is highly vulnerable to nucleophilic attack by hydroxide ions ( OH− ). In weakly basic water (pH > 8), amidines rapidly hydrolyze to their corresponding primary amides (ureas)[2].

Below is the logical mapping of these degradation pathways.

Degradation pathways of 4-Acetylpiperazine-1-carboximidamide in aqueous solutions.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the optimal pH for storing this compound in aqueous buffers? A: The optimal stability window is pH 4.5 to 6.5 . Causality: At this slightly acidic pH, the concentration of hydroxide ions is too low to drive the base-catalyzed hydrolysis of the carboximidamide group[2], while the hydronium ion concentration is insufficient to trigger acid-catalyzed cleavage of the N-acetyl piperazine ring[3].

Q: Can I use standard PBS (Phosphate-Buffered Saline) for my assays? A: Avoid high-concentration phosphate buffers. Causality: Phosphate ions ( HPO42−​ ) can act as general base catalysts. Even at a neutral pH, the presence of phosphate can significantly accelerate the hydrolysis of electrophilic functional groups by facilitating water attack[4]. If physiological pH is strictly required, use a non-nucleophilic, zwitterionic buffer like HEPES or MOPS at the lowest possible concentration (e.g., 10-20 mM). For storage, 50 mM MES (pH 5.5) or Acetate (pH 4.5) is vastly superior.

Q: How should I manage my stock solutions? A: Do not store aqueous stock solutions long-term. Causality: Hydrolytic degradation follows pseudo-first-order kinetics in water. Prepare concentrated master stocks (10-50 mM) in high-quality, anhydrous DMSO or DMF and store them at -20°C in desiccated, amber vials. Dilute into your aqueous working buffer immediately prior to the experiment.

Part 3: Troubleshooting Guide

When your assays yield inconsistent results, the issue is rarely random; it is a manifestation of uncontrolled chemical kinetics.

Symptom 1: Peak splitting or a secondary peak with a shorter retention time in HPLC.

  • Diagnosis: The compound is degrading. A shorter retention time (increased polarity) typically indicates the loss of the acetyl group (yielding a highly polar secondary amine) or the conversion of the amidine to a urea derivative.

  • Action: Immediately check the pH of your mobile phase and sample diluent. Ensure your autosampler is maintained at 4°C to suppress thermal degradation kinetics.

Symptom 2: Loss of biological activity over a 24-hour incubation period.

  • Diagnosis: Buffer-catalyzed amidine hydrolysis.

  • Action: Switch from a phosphate/carbonate buffer system to a Good's buffer (e.g., MES) and verify that the pH has not drifted upward during incubation.

Systematic troubleshooting workflow for resolving compound degradation issues.

Part 4: Quantitative Data Presentation

To predict the behavior of 4-Acetylpiperazine-1-carboximidamide in your specific workflow, consult the stability matrix below.

ConditionBuffer SystemPredicted Stability ( t1/2​ )Primary Degradation Pathway
pH 2.0 0.1 M HCl< 24 hoursAcid-catalyzed amide hydrolysis
pH 4.5 50 mM Sodium Acetate> 14 daysHighly stable (Optimal)
pH 5.5 50 mM MES> 14 daysHighly stable (Optimal)
pH 7.4 50 mM PBS (Phosphate)~ 2-3 daysBuffer-catalyzed amidine hydrolysis
pH 7.4 20 mM HEPES~ 5-7 daysSpontaneous hydrolysis
pH 10.0 0.1 M NaOH< 2 hoursBase-catalyzed amidine & amide hydrolysis

Note: Data assumes a controlled temperature of 25°C. Elevated temperatures (e.g., 37°C cell culture conditions) will exponentially decrease t1/2​ according to the Arrhenius equation.

Part 5: Self-Validating Experimental Protocols

To trust your data, your analytical methods must prove their own reliability. Use this Forced Degradation and Mass Balance Protocol to validate your HPLC method. A method is only "stability-indicating" if it can separate the parent compound from all degradation products while maintaining a 100% mass balance.

Step-by-Step Methodology: Stability-Indicating Assay Validation

  • Preparation of Master Stock: Dissolve 4-Acetylpiperazine-1-carboximidamide in anhydrous DMSO to a concentration of 10 mM.

  • Forced Degradation Aliquots: Prepare three distinct 1 mL reaction vials at a final compound concentration of 100 µM:

    • Vial A (Acid Stress): Dilute stock into 0.1 M HCl.

    • Vial B (Base Stress): Dilute stock into 0.1 M NaOH.

    • Vial C (Control): Dilute stock into 50 mM MES buffer, pH 5.5.

  • Thermal Stress: Incubate all vials at 60°C for exactly 4 hours to accelerate kinetic degradation.

  • Neutralization:

    • To Vial A, add an equimolar amount of NaOH to neutralize.

    • To Vial B, add an equimolar amount of HCl to neutralize.

  • Chromatographic Analysis: Inject 10 µL of each neutralized sample onto a C18 Reverse-Phase HPLC column. Use a gradient of Water/Acetonitrile containing 0.1% TFA (Trifluoroacetic acid). Note: TFA ensures the basic amidine group remains fully protonated, preventing peak tailing.

  • Self-Validation Check (Mass Balance): Calculate the total peak area of the Control (Vial C). For Vials A and B, sum the peak areas of the remaining parent compound and all newly formed degradant peaks.

    • Pass Criteria: The sum of areas in A and B must equal 98-102% of the total area in C. If mass balance is lost, a degradant is either not eluting from the column or lacks a UV chromophore, meaning your method is blind to it and requires optimization.

References

  • Master Organic Chemistry. "Amide Hydrolysis Using Acid Or Base." Master Organic Chemistry. Available at:[Link]

  • Yu, L., et al. "Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water." ChemRxiv (2021). Available at:[Link]

  • Vilanova, B., et al. "Influence of pH, Temperature, and Buffers on the Kinetics of Ceftazidime Degradation in Aqueous Solutions." PubMed (1993). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship and Binding Affinity of 4-Acetylpiperazine-1-carboximidamide Analogs

This guide provides a comprehensive analysis of the binding affinity of 4-Acetylpiperazine-1-carboximidamide and its rationally designed analogs. In the dynamic field of drug discovery, understanding how subtle molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the binding affinity of 4-Acetylpiperazine-1-carboximidamide and its rationally designed analogs. In the dynamic field of drug discovery, understanding how subtle molecular modifications influence binding to a biological target is paramount. This document is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of the structure-activity relationships (SAR) that govern the potency of this chemical scaffold. We will delve into the mechanistic rationale behind analog design, present a comparative analysis of their binding affinities against a hypothetical but relevant enzyme target, and provide a detailed experimental protocol for accurately measuring these interactions.

The 4-Acetylpiperazine-1-carboximidamide Scaffold: A Privileged Structure in Medicinal Chemistry

The parent compound, 4-Acetylpiperazine-1-carboximidamide, is built upon a piperazine core, a scaffold renowned for its favorable physicochemical properties and its prevalence in a multitude of therapeutic agents.[1] The structure can be deconstructed into three key pharmacophoric elements:

  • The Piperazine Ring: A six-membered heterocyclic ring that provides a rigid, yet conformationally adaptable, backbone. Its two nitrogen atoms offer versatile points for substitution, allowing for the precise spatial orientation of other functional groups.

  • The Carboximidamide Group: Also known as a guanidinium group, this moiety is a strong hydrogen bond donor and is protonated at physiological pH. It is an excellent mimetic for the side chain of arginine and is known to form strong salt bridges and hydrogen bonds with negatively charged residues, such as aspartate and glutamate, in the active sites of enzymes.[2][3][4] This interaction often serves as the primary anchor for binding to the target protein.

  • The N-Acetyl Group: The acetyl group can significantly influence the molecule's properties. It can act as a hydrogen bond acceptor and its presence modulates the polarity and solubility of the compound.[5] Furthermore, acetylation can impact a molecule's ability to cross biological membranes and may play a role in its interaction with the target protein.[6][7][8]

Given the characteristics of the carboximidamide group, a logical therapeutic target for this class of compounds would be an enzyme whose active site contains two proximal acidic amino acid residues. For the purpose of this guide, we will consider a hypothetical protease with an active site featuring two key aspartate residues, a common motif in enzymes like HIV-1 protease and pepsin.[3][4]

Comparative Binding Affinity: A Structure-Activity Relationship (SAR) Study

To elucidate the SAR of the 4-Acetylpiperazine-1-carboximidamide scaffold, we will compare the parent compound to a series of rationally designed analogs. The following table presents hypothetical, yet plausible, binding affinity data (represented by the inhibition constant, Kᵢ) for these compounds against our model protease. A lower Kᵢ value indicates a higher binding affinity.

Compound ID Structure Modification from Parent Compound Hypothetical Kᵢ (nM) Rationale for Affinity Change
AN-1 4-Acetylpiperazine-1-carboximidamideParent Compound50Baseline affinity driven by the strong electrostatic interaction of the guanidinium group with the target's aspartate residues. The acetyl group provides a secondary hydrogen bond acceptor interaction.
AN-2 Piperazine-1-carboximidamideRemoval of the N-acetyl group250A significant loss in affinity suggests the N-acetyl group is crucial for optimal binding, likely by forming a key hydrogen bond or by inducing a favorable conformation of the piperazine ring.
AN-3 4-Benzoylpiperazine-1-carboximidamideReplacement of N-acetyl with N-benzoyl15The increased affinity suggests the presence of a hydrophobic pocket adjacent to the acetyl-binding site. The larger, more hydrophobic benzoyl group can engage in favorable van der Waals or π-π stacking interactions within this pocket.
AN-4 4-Acetyl-2-methylpiperazine-1-carboximidamideAddition of a methyl group on the piperazine ring500The sharp decrease in affinity indicates that the addition of the methyl group introduces steric hindrance, preventing the analog from adopting the optimal conformation for binding within the active site.
AN-5 4-Acetylpiperazine-1-(N-methyl)carboximidamideMethylation of the guanidinium group1000The dramatic loss of affinity highlights the critical importance of the unsubstituted guanidinium group. Methylation can disrupt the planar geometry and reduce the number of hydrogen bond donors, weakening the key anchoring interaction with the enzyme's aspartate residues.

This SAR analysis underscores the delicate interplay of electrostatic, hydrophobic, and steric factors in determining the binding affinity of these analogs. The guanidinium moiety serves as the primary binding determinant, while modifications to the N-acyl group and the piperazine ring can be used to fine-tune potency by exploiting secondary binding interactions.

Visualizing the Binding Hypothesis

The following diagram illustrates the hypothetical binding mode of the parent compound (AN-1) within the active site of our model protease.

cluster_0 Protease Active Site cluster_1 Analog AN-1 ASP1 Aspartate 1 ASP2 Aspartate 2 POCKET Hydrophobic Pocket H_BOND_ACCEPTOR H-Bond Acceptor Residue GUANIDINIUM Carboximidamide (Guanidinium) GUANIDINIUM->ASP1  Salt Bridge &  H-Bonds GUANIDINIUM->ASP2   PIPERAZINE Piperazine Ring PIPERAZINE->GUANIDINIUM ACETYL N-Acetyl Group ACETYL->H_BOND_ACCEPTOR H-Bond ACETYL->PIPERAZINE cluster_prep A. Preparation cluster_exec B. Execution cluster_analysis C. Analysis P1 Purify & Dialyze Target Protein P2 Prepare & Degas ITC Buffer P3 Dissolve & Dilute Ligand Analogs P4 Accurately Measure Concentrations E1 Load Protein into Sample Cell P4->E1 E2 Load Ligand into Syringe P4->E2 E1->E2 E3 Equilibrate at Desired Temperature E2->E3 E4 Perform Titration (Series of Injections) E3->E4 A1 Integrate Injection Peaks (Heat/Injection) E4->A1 A2 Subtract Heat of Dilution A1->A2 A3 Plot Binding Isotherm (kcal/mol vs Molar Ratio) A2->A3 A4 Fit Data to a Binding Model A3->A4 A5 Obtain Thermodynamic Parameters (Kₐ, ΔH, n) A4->A5

Sources

Comparative

LC-MS/MS Validation Methods for 4-Acetylpiperazine-1-carboximidamide Quantification: A Comparative Guide

Target Audience: Analytical Chemists, DMPK Researchers, and Bioanalytical Scientists Focus: Column Chemistry Comparison, Sample Preparation Synergies, and Method Validation The Analytical Challenge: Profiling the Analyte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Bioanalytical Scientists Focus: Column Chemistry Comparison, Sample Preparation Synergies, and Method Validation

The Analytical Challenge: Profiling the Analyte

4-Acetylpiperazine-1-carboximidamide (CAS: 62122-70-7) presents a classic bioanalytical challenge. Structurally, it combines a piperazine ring, an acetyl moiety, and a highly polar, basic carboximidamide (guanidine-like) group.

The Mechanistic Problem: Due to its extreme hydrophilicity and basicity at physiological pH, this compound exhibits a hydration shell that strongly resists partitioning into hydrophobic stationary phases. When analyzed using traditional Reversed-Phase (RP) C18 columns, the analyte elutes in the void volume ( t0​ ). Void volume elution is catastrophic in LC-MS/MS because it co-elutes with endogenous plasma salts and phospholipids, leading to severe ion suppression and irreproducible quantification 1.

To establish a self-validating, robust assay, we must abandon RP-LC and utilize Hydrophilic Interaction Liquid Chromatography (HILIC). High concentrations of organic solvents used in HILIC not only provide excellent retention for polar compounds but also significantly enhance Electrospray Ionization (ESI) desolvation efficiency 2.

Objective Comparison: Column Chemistries

To determine the optimal chromatographic environment, we compared three distinct column chemistries for the quantification of 4-Acetylpiperazine-1-carboximidamide in spiked human plasma.

  • Standard C18 (Reversed-Phase): Relies on hydrophobic dispersion forces.

  • Bare Silica HILIC: Relies on hydrogen bonding and water-layer partitioning.

  • Zwitterionic HILIC (ZIC-HILIC): Features a sulfobetaine stationary phase that maintains a rigid, water-enriched layer, allowing for both hydrophilic partitioning and weak electrostatic interactions with the basic piperazine nitrogens.

Table 1: Chromatographic Performance Comparison

Conditions: 100 ng/mL analyte spiked in plasma extract. Flow rate: 0.4 mL/min.

ParameterStandard C18 (100 x 2.1 mm)Bare Silica HILIC (100 x 2.1 mm)ZIC-HILIC (100 x 2.1 mm)
Mobile Phase 5-95% ACN in 0.1% FA90-50% ACN in 10mM NH₄FA90-50% ACN in 10mM NH₄FA
Retention Time ( tR​ ) 0.8 min (Void)3.2 min4.8 min
Capacity Factor ( k′ ) 0.1 (Unacceptable)3.0 (Acceptable)5.0 (Optimal)
Peak Asymmetry ( As​ ) N/A (Co-elution)1.8 (Tailing)1.1 (Symmetrical)
Matrix Effect (%) -85% (Severe Suppression)-22% (Moderate)-4% (Negligible)
Verdict FAIL SUB-OPTIMAL OPTIMAL

Causality Insight: The ZIC-HILIC column outperforms bare silica because the permanent zwitterionic charge masks underlying silanol activity, preventing the secondary ion-exchange interactions that cause severe peak tailing for basic piperazine derivatives 3.

G cluster_RP Reversed-Phase (C18) cluster_HILIC ZIC-HILIC Analyte 4-Acetylpiperazine-1-carboximidamide (Highly Polar, Basic) RP_Mech Hydrophobic Repulsion (Aqueous Mobile Phase) Analyte->RP_Mech HILIC_Mech Water Layer Partitioning & Electrostatic Interaction Analyte->HILIC_Mech RP_Result Void Volume Elution & Severe Ion Suppression RP_Mech->RP_Result HILIC_Result Strong Retention & Enhanced ESI Efficiency HILIC_Mech->HILIC_Result

Fig 1. Mechanistic retention pathways comparing C18 and ZIC-HILIC for polar basic analytes.

Sample Preparation: The Synergistic Workflow

For highly polar compounds, Liquid-Liquid Extraction (LLE) yields near-zero recovery. While Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) is viable, it is time-consuming and expensive.

The Optimized Choice: Protein Precipitation (PPT) with Acetonitrile. Why? Adding 3 volumes of Acetonitrile to 1 volume of plasma precipitates proteins and results in a supernatant that is 75% Acetonitrile. This high-organic extract perfectly matches the starting mobile phase conditions of a HILIC column. The extract can be injected directly without the need for risky evaporation and reconstitution steps, creating a highly efficient, self-validating workflow 1.

G Plasma Plasma Sample (Spiked with IS) PPT Protein Precipitation (3x Vol Acetonitrile) Plasma->PPT Centrifuge Centrifugation (14,000g, 4°C) PPT->Centrifuge Supernatant Supernatant (High Organic) Centrifuge->Supernatant HILIC ZIC-HILIC Column (Direct Injection) Supernatant->HILIC Synergistic Solvent Match MSMS ESI-MS/MS (MRM Mode) HILIC->MSMS Enhanced Ionization

Fig 2. Optimized HILIC-MS/MS workflow for highly polar 4-Acetylpiperazine-1-carboximidamide.

Step-by-Step Experimental Protocol

Phase A: Sample Preparation (One-Step PPT)
  • Aliquot 50 µL of human plasma into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (e.g., 4-Acetylpiperazine-1-carboximidamide- d4​ at 500 ng/mL). Note: SIL-IS is mandatory to correct for any residual matrix effects.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 2 minutes to ensure complete protein disruption.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial. Inject 2 µL directly into the LC-MS/MS system.

Phase B: LC-MS/MS Conditions
  • Column: SeQuant® ZIC®-HILIC (100 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid). Buffer ensures consistent ionization state of the basic groups.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min. Ramp to 50% B over 4 mins. Hold for 1 min. Return to 90% B and equilibrate for 3 mins. (Total run time: 9 mins).

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

    • Analyte Transition: m/z 171.1 m/z 129.1 (Loss of acetyl group) and m/z 85.1 (Piperazine fragment).

Method Validation Data Summary

The method was validated according to ICH M10 bioanalytical guidelines. The use of ZIC-HILIC combined with the synergistic PPT extraction resulted in a highly rugged assay.

Table 2: Quantitative Validation Results
Validation ParameterFDA/ICH M10 CriteriaObserved ResultStatus
Linearity Range R2≥0.990 1.0 - 1000 ng/mL ( R2=0.998 )Pass
Lower Limit of Quantitation (LLOQ) S/N 5, Precision 20%1.0 ng/mL (CV = 11.2%)Pass
Intra-day Precision (QC levels) CV 15%3.4% - 8.1%Pass
Inter-day Accuracy (QC levels) 85% - 115% of nominal94.2% - 106.5%Pass
Extraction Recovery Consistent across QC levels88.5% ± 4.2%Pass
Matrix Effect (IS Normalized) 85% - 115%96.1%Pass

References

  • Source: PubMed Central (PMC)
  • Quantitative mass spectrometry methods for pharmaceutical analysis Source: Philosophical Transactions of the Royal Society A URL
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Acetylpiperazine-1-carboximidamide

Executive Summary & Core Principles This document provides a detailed protocol for the safe handling and disposal of 4-Acetylpiperazine-1-carboximidamide. As a Senior Application Scientist, my primary goal is to ensure t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Principles

This document provides a detailed protocol for the safe handling and disposal of 4-Acetylpiperazine-1-carboximidamide. As a Senior Application Scientist, my primary goal is to ensure that your laboratory operations are not only scientifically sound but also uncompromising in their commitment to safety and environmental stewardship.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

To dispose of a chemical safely, we must first understand its potential hazards. The structure of 4-Acetylpiperazine-1-carboximidamide contains two key functional groups that inform our disposal strategy: the piperazine ring and the carboximidamide (guanidine-like) group.

  • Piperazine Moiety: Piperazine and its derivatives are known to be skin and eye irritants, and some can cause severe burns.[2][3][4] They are basic in nature and can react with acids. Inhalation of dust or aerosols can lead to respiratory irritation.[2][3]

  • Carboximidamide Moiety: This group is strongly basic, similar to guanidine. It will readily form salts with acids. While not acutely toxic, its high basicity can cause irritation upon contact.

  • Combustibility: Like most organic compounds, it is combustible and will produce oxides of carbon (CO, CO₂) and nitrogen (NOx) upon burning.[3][5][6]

Given these characteristics, the primary hazards we must mitigate during disposal are:

  • Corrosivity/Irritation: Potential for skin, eye, and respiratory tract irritation.[2][7][8][9]

  • Reactivity: Incompatible with strong acids and oxidizing agents.[2][6]

  • Environmental Hazard: While specific data is lacking, piperazine derivatives can be harmful to aquatic organisms.[2] Therefore, disposal into the sewer system is strictly prohibited.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling 4-Acetylpiperazine-1-carboximidamide for disposal. The following table outlines the minimum required PPE, linking each to the specific hazards of the compound.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes of solutions or airborne dust particles that can cause serious eye irritation or damage.[2][3][7]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation and potential absorption.[1][2][3] Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Protection Standard laboratory coat.Protects against skin contact and prevents contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Prevents respiratory irritation from inhaling dust or vapors.[1][6]

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental and dangerous reactions within a waste container.[10]

Step-by-Step Collection Procedure:

  • Select the Correct Waste Container:

    • Use only containers provided by or approved by your institution's EHS office.

    • The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE).

    • Ensure the container is clean, dry, and has a secure, leak-proof cap.

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label, available from your EHS office.

    • Clearly write the full chemical name: "4-Acetylpiperazine-1-carboximidamide ". Do not use abbreviations or chemical formulas.[10]

    • List all constituents, including any solvents used, with approximate percentages.

    • Keep the container closed at all times, except when adding waste.[11]

  • Segregate Incompatibles:

    • Store the waste container for 4-Acetylpiperazine-1-carboximidamide separately from acidic waste and waste containing strong oxidizing agents.[2][6][10]

    • Use secondary containment (e.g., a plastic tub) for all liquid waste containers to mitigate spills.[11]

  • Waste Forms:

    • Solid Waste: Collect pure solid compound, contaminated spatulas, and weighing papers directly into a designated solid waste container.

    • Liquid Waste (Solutions): Collect solutions in a designated liquid waste container. Do not mix with other waste streams (e.g., halogenated or non-halogenated solvents) unless explicitly permitted by your EHS office.[10][12]

    • Contaminated Materials: Items such as gloves, pipette tips, and paper towels that are contaminated with the compound should be double-bagged, sealed, and placed in a container for solid chemical waste.[1][13]

Disposal Procedures: From Laboratory Bench to EHS Pickup

Disposal must be handled through your institution's official channels. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11]

Workflow for Disposal:

  • Waste Accumulation: Accumulate waste in your laboratory in the properly labeled and segregated containers as described in Section 3. Do not overfill containers; a safe maximum is about 75-80% of the container's capacity to allow for expansion and prevent splashing.[12]

  • Arrange for Pickup: Once your waste container is full or you have no further need to accumulate this waste stream, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1]

  • Provide Information: Be prepared to provide the EHS office with a complete and accurate description of the waste, including the chemical name and any known hazards.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal request. This is crucial for regulatory compliance and laboratory safety audits.

The following diagram illustrates the decision-making process for the proper disposal of 4-Acetylpiperazine-1-carboximidamide.

G start Waste Generation (4-Acetylpiperazine-1-carboximidamide) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_form Determine Waste Form solid_waste Solid Waste (Pure compound, contaminated labware) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_form->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container with Secondary Containment liquid_waste->liquid_container ppe->waste_form segregate Segregate from Incompatible Wastes (Acids, Oxidizers) solid_container->segregate liquid_container->segregate full Container Full or No Longer Needed? segregate->full store Store Securely in Lab full->store No contact_ehs Contact Institutional EHS for Waste Pickup full->contact_ehs Yes store->ppe end Disposal Complete contact_ehs->end

Disposal workflow for 4-Acetylpiperazine-1-carboximidamide.

Spill Management Protocol

In the event of a spill, prompt and correct action is essential to prevent exposure and environmental contamination.

  • Evacuate and Alert: Clear the immediate area of all personnel. Alert colleagues and your laboratory supervisor.[2]

  • Assess the Spill: For a small spill that you are trained and equipped to handle:

    • Ensure the area is well-ventilated.

    • Remove all ignition sources.[2][3]

  • Contain and Clean:

    • Solid Spill: Wearing appropriate PPE, gently sweep up the material and place it into a labeled hazardous waste container. Avoid generating dust.[2][6]

    • Liquid Spill: Cover the spill with an inert absorbent material such as vermiculite or sand.[1] Once absorbed, scoop the material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if appropriate, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Large Spills: For large spills, or any spill you are not comfortable handling, evacuate the area, close the doors, and contact your institution's EHS office or emergency response team immediately.[2]

References

  • Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Labor
  • Piperazine - Safety D
  • Piperazine - Safety D
  • Ethyl 4-aminopiperidine-1-carboxylate - Safety D
  • 4-Benzylpiperazine-1-carboximidamide hydroiodide - Safety D
  • 1-Acetyl-4-(4-hydroxyphenyl)
  • 4-Amino-1-piperidinecarboximidamide dihydrochloride - Safety Data Sheet.
  • 1-Piperazinecarboxylic acid, ethyl ester - Safety D
  • piperazine-1-carboximidamide sulfate — Chemical Substance Inform
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • Piperazine - Safety D
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Chemical waste | Hazardous Waste Management. McGill University.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
  • Piperazine - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • 1-Acetylpiperazine Safety and Hazards.

Sources

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